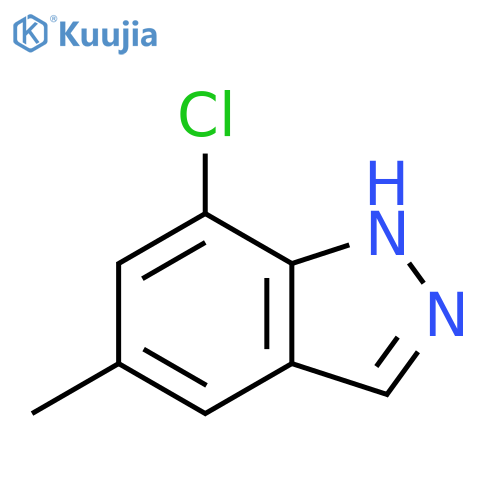Cas no 1427364-46-2 (7-Chloro-5-methyl-1H-indazole)

7-Chloro-5-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole, 7-chloro-5-methyl-
- 7-Chloro-5-methyl-1H-indazole
-
- インチ: 1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11)
- InChIKey: WKLBFWZEQLLBIR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C)C=C2Cl)C=N1
7-Chloro-5-methyl-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6785527-0.25g |
7-chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 0.25g |
$252.0 | 2023-07-06 | |
| TRC | C292925-250mg |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 250mg |
$ 1642.00 | 2023-04-18 | ||
| Aaron | AR024L7G-100mg |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 100mg |
$267.00 | 2025-02-15 | |
| Aaron | AR024L7G-2.5g |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 2.5g |
$1603.00 | 2025-02-15 | |
| Enamine | EN300-6785527-0.5g |
7-chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 0.5g |
$457.0 | 2023-07-06 | |
| Enamine | EN300-6785527-5.0g |
7-chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 5.0g |
$1695.0 | 2023-07-06 | |
| 1PlusChem | 1P024KZ4-50mg |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 50mg |
$202.00 | 2024-06-20 | |
| Aaron | AR024L7G-250mg |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 250mg |
$372.00 | 2025-02-15 | |
| 1PlusChem | 1P024KZ4-5g |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 95% | 5g |
$2157.00 | 2024-06-20 | |
| TRC | C292925-25mg |
7-Chloro-5-methyl-1H-indazole |
1427364-46-2 | 25mg |
$ 207.00 | 2023-04-18 |
7-Chloro-5-methyl-1H-indazole 関連文献
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
7-Chloro-5-methyl-1H-indazoleに関する追加情報
7-Chloro-5-methyl-1H-indazole: A Comprehensive Overview
7-Chloro-5-methyl-1H-indazole, also known by its CAS number 1427364-46-2, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The indazole scaffold is highly versatile and has been extensively studied due to its potential in drug discovery and material science.
The structure of 7-Chloro-5-methyl-1H-indazole features a chlorine atom at the 7-position and a methyl group at the 5-position of the indazole ring system. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various applications. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
In terms of synthesis, 7-Chloro-5-methyl-1H-indazole can be prepared through various routes, including condensation reactions involving aldehydes or ketones with ammonia derivatives. One notable method involves the Paal-Knorr synthesis, which utilizes β-diketones or related compounds to form the indazole core. The introduction of substituents like chlorine and methyl groups can be achieved through directed metallation or substitution reactions, depending on the desired regiochemistry.
The electronic properties of 7-Chloro-5-methyl-1H-indazole make it an attractive candidate for applications in optoelectronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to undergo π–π interactions and form stable charge transfer complexes has been leveraged to enhance device performance.
Beyond its chemical applications, 7-Chloro-5-methyl-1H-indazole has shown promise in biological systems. Studies have demonstrated its ability to modulate enzyme activity, particularly in kinases involved in cellular signaling pathways. This property has led to investigations into its potential as a lead compound for anti-cancer therapies, where kinase inhibition is a critical target.
In conclusion, 7-Chloro-5-methyl-1H-indazole is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial development.
1427364-46-2 (7-Chloro-5-methyl-1H-indazole) 関連製品
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)
- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)
- 1803722-42-0(3-(Difluoromethyl)-2-methylphenylhydrazine)
- 15095-70-2(2-(dimethylamino)ethyl(2-phenylethyl)amine)
- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)




